molecular formula C19H14N2O4S B2790982 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946334-28-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号 B2790982
CAS番号: 946334-28-7
分子量: 366.39
InChIキー: KNNPKHQAWATCHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been found to be a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines and growth factors.

作用機序

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the physical function and quality of life of patients. This compound has also been shown to be well-tolerated, with a favorable safety profile.

実験室実験の利点と制限

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK3, its well-characterized mechanism of action, and its extensive preclinical and clinical data. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to formulate and administer in vivo.

将来の方向性

For the research and development of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Additionally, the development of more potent and selective JAK3 inhibitors with improved solubility and stability is an area of active research. Finally, the identification of biomarkers that can predict response to JAK3 inhibitors and the development of personalized treatment strategies based on these biomarkers is an area of growing interest.

合成法

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for the synthesis are commercially available and include 3-carbamoyl-5-phenylthiophene-2-carboxylic acid, benzo[d][1,3]dioxole-5-carboxylic acid, and 1-hydroxybenzotriazole. The key intermediate, 3-(3-carbamoyl-5-phenylthiophen-2-yl)propanoic acid, is synthesized via a series of reactions involving esterification, saponification, and amidation. The final coupling reaction involves the condensation of the key intermediate with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

科学的研究の応用

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, this compound has been found to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of autoimmune diseases. This compound has been shown to effectively reduce inflammation and joint destruction in animal models of rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPKHQAWATCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。